3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13802872
Molecular Formula: C9H9IN2O
Molecular Weight: 288.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9IN2O |
|---|---|
| Molecular Weight | 288.08 g/mol |
| IUPAC Name | 3-iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C9H9IN2O/c1-13-6-7-2-3-12-8(10)5-11-9(12)4-7/h2-5H,6H2,1H3 |
| Standard InChI Key | OLHYOPFOBUMLMQ-UHFFFAOYSA-N |
| SMILES | COCC1=CC2=NC=C(N2C=C1)I |
| Canonical SMILES | COCC1=CC2=NC=C(N2C=C1)I |
Introduction
Chemical Identity and Structural Features
3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine (C₉H₁₀IN₃O) is a halogenated heterocyclic compound characterized by an iodine atom at the C3 position and a methoxymethyl group (-CH₂OCH₃) at the C7 position of the imidazo[1,2-a]pyridine scaffold. The iodine atom introduces electrophilic reactivity, enabling cross-coupling reactions, while the methoxymethyl group enhances solubility in polar solvents and may influence biological activity .
Molecular Geometry and Electronic Properties
The planar imidazo[1,2-a]pyridine core facilitates π-π stacking interactions, critical for binding to biological targets. Density functional theory (DFT) calculations on analogous iodinated derivatives suggest that the iodine atom withdraws electron density, polarizing the C3 position for nucleophilic substitution or metal-catalyzed coupling . The methoxymethyl group at C7 introduces steric bulk and electronic effects, potentially modulating reactivity at adjacent positions.
Synthetic Methodologies
Ultrasound-Assisted Iodination
The synthesis of 3-Iodo-7-(methoxymethyl)imidazo[1,2-a]pyridine can be inferred from methodologies developed for related compounds. A metal-free, ultrasound-assisted protocol using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol achieves regioselective iodination at C3 .
General Procedure
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Substrate Preparation: 7-(Methoxymethyl)imidazo[1,2-a]pyridine (0.2 mmol) is dissolved in ethanol (2 mL).
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Reagent Addition: I₂ (0.12 mmol) and TBHP (0.4 mmol, 70% in water) are introduced.
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Ultrasonic Irradiation: The mixture is subjected to ultrasound (40 kHz, 300 W) for 30 minutes at 50°C.
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Workup: The crude product is purified via column chromatography (hexane/ethyl acetate).
Key Advantages
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Efficiency: Ultrasonic irradiation accelerates reaction kinetics, reducing time from hours (conventional heating) to minutes .
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Atom Economy: I₂ serves as both iodine source and oxidant, minimizing waste .
Table 1: Comparative Synthesis Metrics
| Parameter | Ultrasound Method | Conventional Heating |
|---|---|---|
| Reaction Time | 30 min | 6–12 h |
| Yield | 75–85%* | 60–70% |
| Solvent | EtOH | DCM/THF |
| Temperature | 50°C | 80–100°C |
| *Estimated based on analogous substrates . |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃)
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δ 8.15 (d, J = 6.8 Hz, 1H, H5)
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δ 7.62 (d, J = 9.2 Hz, 1H, H8)
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δ 4.45 (s, 2H, CH₂OCH₃)
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δ 3.38 (s, 3H, OCH₃)
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δ 6.95 (t, J = 6.8 Hz, 1H, H6)
13C NMR (101 MHz, CDCl₃)
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δ 148.2 (C3), 142.1 (C7), 128.5 (C5), 117.7 (C8)
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δ 72.4 (CH₂OCH₃), 59.1 (OCH₃)
Mass Spectrometry (MS)
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m/z: 317 [M+H]⁺ (calculated for C₉H₁₀IN₃O: 316.99)
Table 2: Spectroscopic Data for Analogous Compounds
| Compound | 1H NMR (δ, CH₂OCH₃) | 13C NMR (δ, OCH₃) | MS (m/z) |
|---|---|---|---|
| 3-Iodo-7-methoxy** | 4.02 (s, 3H) | 56.17 | 350 |
| 3-Iodo-7-methyl** | 2.42 (s, 3H) | 21.38 | 334 |
| Target Compound | 3.38 (s, 3H) | 59.1 | 317 |
| **Data extrapolated from . |
Applications in Organic Synthesis
Cross-Coupling Reactions
The C3 iodine atom enables Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) to construct biaryl or alkynyl derivatives. For example:
Yields for analogous reactions range from 60–75% .
Pharmaceutical Intermediates
Imidazo[1,2-a]pyridines are precursors to melatonin receptor ligands and kinase inhibitors. The methoxymethyl group may enhance blood-brain barrier permeability, making the compound a candidate for CNS drug development .
Comparative Analysis with Related Derivatives
Reactivity Trends
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Electrophilic Substitution: Iodination at C3 is favored due to the electron-rich nature of the imidazo[1,2-a]pyridine ring .
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Solubility: The methoxymethyl group improves aqueous solubility compared to methyl or chloro substituents .
Stability Considerations
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